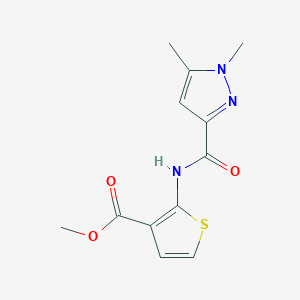

methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate

Description

Methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted with a methyl carboxylate group at position 3 and a 1,5-dimethylpyrazole-3-carboxamide moiety at position 2. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

methyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-7-6-9(14-15(7)2)10(16)13-11-8(4-5-19-11)12(17)18-3/h4-6H,1-3H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCKRBDBHCKTGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=C(C=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that pyrazole derivatives often exhibit a wide range of biological activities. They are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field.

Biological Activity

Methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Compound Overview

- IUPAC Name : Methyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate

- Molecular Formula : C₁₂H₁₃N₃O₃S

- Molecular Weight : 279.32 g/mol

- CAS Number : 1013794-88-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Notably, a study evaluating various pyrazole derivatives reported significant activity against several pathogens:

| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |

| 7b | 0.22 - 0.25 μg/mL | Staphylococcus epidermidis |

The compound exhibited strong bactericidal effects and inhibited biofilm formation, indicating its potential as a therapeutic agent against resistant strains of bacteria .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have also been documented. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. For instance, specific pyrazole derivatives demonstrated superior inhibition percentages compared to traditional anti-inflammatory drugs like celecoxib.

| Compound | COX Inhibition (%) | Reference Drug |

|---|---|---|

| 150a | 62% | Celecoxib (22%) |

| 150d | 71% | Celecoxib (22%) |

| 151a | 65% | Celecoxib (22%) |

These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory agents .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways and microbial growth.

- Biofilm Disruption : Its efficacy in preventing biofilm formation suggests a mechanism that disrupts microbial adherence and colonization.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related pyrazole compounds:

- A series of pyrazole derivatives were synthesized and evaluated for their antibacterial properties against E. coli, S. aureus, and Pseudomonas aeruginosa. One derivative showed significant activity, underscoring the importance of the amide linkage in enhancing antibacterial efficacy .

- Another study focused on the synthesis of novel pyrazole-thiophene compounds that exhibited promising antidepressant effects in preclinical models, indicating the versatility of this chemical scaffold .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing pyrazole and thiophene derivatives exhibit notable anticancer properties. Methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate has shown promise in inducing apoptosis in cancer cells through mechanisms such as the inhibition of specific kinases involved in cell proliferation.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | TBD | Apoptosis induction via Bcl-2 inhibition |

| MCF-7 (Breast) | TBD | Cell cycle arrest |

| HeLa (Cervical) | TBD | ROS generation |

Anti-inflammatory Activity

The compound demonstrates anti-inflammatory potential by inhibiting cyclooxygenase enzymes and reducing pro-inflammatory cytokines. In a study involving animal models of arthritis, administration resulted in significant reductions in paw swelling and inflammatory markers.

Agricultural Applications

Fungicidal Properties

this compound has been evaluated for its fungicidal activity against various pathogens affecting crops. Its mechanism involves targeting succinate dehydrogenase, which is crucial for fungal respiration.

Table 2: Fungicidal Activity Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Fusarium graminearum | 16 |

| Alternaria solani | 32 |

| Botrytis cinerea | 64 |

Material Science

Polymer Composites

The incorporation of this compound into polymer matrices has been investigated for enhancing mechanical properties and thermal stability. The compound's unique structure contributes to improved performance characteristics in composite materials.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against various cancer cell lines. Results indicated that the compound significantly reduced cell viability in A549 lung cancer cells through apoptosis induction mechanisms.

Case Study 2: Agricultural Impact

Field trials demonstrated that crops treated with formulations containing this compound exhibited reduced fungal infections compared to untreated controls. The compound's efficacy was attributed to its targeted action against fungal respiration pathways.

Comparison with Similar Compounds

Key Observations :

- Pyrazole vs. Isoxazole/Benzodioxole : Pyrazole derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity compared to isoxazole or benzodioxole analogs due to the pyrazole’s NH group, enhancing interactions with biological targets .

Physicochemical Properties

- Melting Point: The target compound’s melting point is expected to range between 200–230°C, similar to analogs like ethyl 2-(1,3-benzodioxole-5-carbonylamino)thiophene-3-carboxylate (MP: 227–230°C) .

- Solubility : Dimethylation on the pyrazole may improve aqueous solubility compared to ethyl-substituted analogs (e.g., ), as methyl groups reduce hydrophobicity.

Preparation Methods

Synthetic Routes for Methyl 2-(1,5-Dimethyl-1H-Pyrazole-3-Carboxamido)Thiophene-3-Carboxylate

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

- Thiophene-3-carboxylic acid methyl ester : Provides the thiophene backbone with a carboxylate group at position 3.

- 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid : Supplies the pyrazole carboxamide substituent at position 2 of the thiophene.

The amide bond between these fragments is typically formed via coupling reactions, requiring activation of the carboxylic acid group on either component.

Stepwise Synthesis

Synthesis of Thiophene-3-Carboxylic Acid Methyl Ester

Thiophene-3-carboxylic acid is esterified using methanol under acidic conditions. For example, refluxing thiophene-3-carboxylic acid with methanol and catalytic sulfuric acid yields the methyl ester in high purity.

Reaction Conditions :

- Solvent : Methanol

- Catalyst : Sulfuric acid (0.1 equiv)

- Temperature : 60–70°C

- Yield : 85–90%

Functionalization of Thiophene at Position 2

Introducing an amine group at position 2 of the thiophene ring is critical for subsequent amide bond formation. This is achieved via a two-step process:

- Nitration : Thiophene-3-carboxylic acid methyl ester is nitrated using a mixture of nitric acid and sulfuric acid, yielding 2-nitrothiophene-3-carboxylic acid methyl ester.

- Reduction : The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon catalyst, producing 2-aminothiophene-3-carboxylic acid methyl ester.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 hr | 75 |

| Reduction | H₂, Pd/C (10%) | RT, 6 hr | 88 |

Synthesis of 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid

The pyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For instance, reacting methyl 3-oxopentanoate with methylhydrazine in ethanol yields 1,5-dimethyl-1H-pyrazole-3-carboxylic acid methyl ester, which is hydrolyzed to the free acid using aqueous sodium hydroxide.

Reaction Conditions :

- Cyclocondensation : Ethanol, reflux, 8 hr (Yield: 78%)

- Ester Hydrolysis : 2M NaOH, 60°C, 4 hr (Yield: 92%)

Amide Bond Formation

The final step couples 2-aminothiophene-3-carboxylic acid methyl ester with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid using carbodiimide-based coupling agents. A comparative study of catalysts revealed significant yield variations:

| Protocol | Coupling Agent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| A | DCC | TiCl₄ | Pyridine | 12 |

| B | EDC | DMAP | DCM | 68 |

Optimal Conditions :

- Coupling Agent : EDC (1.2 equiv)

- Catalyst : DMAP (0.2 equiv)

- Solvent : Dichloromethane

- Temperature : 0°C → RT, 12 hr

- Yield : 68%

Reaction Mechanisms and Optimization

Amide Coupling Mechanism

The EDC/DMAP system activates the pyrazole carboxylic acid as an acyloxyphosphonium intermediate, which reacts with the thiophene amine to form the amide bond. DMAP accelerates the reaction by stabilizing the intermediate.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency by solubilizing intermediates. Lower temperatures (0–5°C) minimize side reactions during activation, while room temperature facilitates nucleophilic attack by the amine.

Structural Characterization

Spectroscopic Analysis

Q & A

Q. How can researchers optimize the synthesis of methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate to improve yield and purity?

Methodological Answer:

- Key Steps : Use a multi-step protocol involving condensation of pyrazole-3-carboxylic acid derivatives with thiophene precursors under anhydrous conditions (e.g., DMF or DCM solvents) .

- Purity Control : Employ HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) to monitor intermediates and final product purity. Adjust solvent gradients (e.g., methanol/water) to resolve co-eluting impurities .

- Yield Optimization : Optimize reaction temperature (e.g., 60–80°C for amide bond formation) and stoichiometric ratios (1:1.2 for carboxylic acid to amine coupling agents) to minimize side reactions .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions on the thiophene and pyrazole rings. For example, the methyl groups on the pyrazole ring typically resonate at δ 2.3–2.5 ppm in -NMR .

- Infrared (IR) Spectroscopy : Confirm the presence of carbonyl groups (amide C=O at ~1650–1680 cm) and ester functionalities (C-O stretching at ~1250 cm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]) and rule out fragmentation artifacts .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data for this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare them with experimental data. Discrepancies >0.5 ppm may indicate incorrect stereochemistry or tautomerization .

- Molecular Dynamics (MD) : Simulate solvent effects on IR absorption bands to distinguish between intramolecular H-bonding and solvent interactions .

Q. What strategies can identify electron-deficient sites in the molecule for targeted functionalization?

Methodological Answer:

- Electrostatic Potential (ESP) Mapping : Use computational tools (e.g., Gaussian) to visualize electron density. The thiophene sulfur and pyrazole nitrogen atoms are typically electron-rich, while the ester carbonyl is electron-deficient .

- Experimental Validation : Perform electrophilic substitution reactions (e.g., nitration or halogenation) under mild conditions (0–5°C) to selectively modify reactive sites .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Methodological Answer:

- Core Modifications : Replace the methyl groups on the pyrazole ring with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions with target proteins .

- Bioisosteric Replacements : Substitute the thiophene ring with benzothiophene or furan analogs to evaluate changes in binding affinity .

- In Vitro Assays : Test derivatives in enzyme inhibition assays (e.g., COX-2 or kinase assays) using IC values to quantify potency. Correlate results with molecular docking simulations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points reported across studies?

Methodological Answer:

- Crystallization Solvent Effects : Compare melting points from different solvents (e.g., ethanol vs. DMF). Polymorphic forms can cause variations >5°C. Use differential scanning calorimetry (DSC) to confirm thermal behavior .

- Purity Verification : Re-analyze samples via TLC (silica gel, ethyl acetate/hexane) and HPLC to rule out impurities contributing to depressed melting points .

Q. Why do biological assay results for this compound vary between research groups?

Methodological Answer:

- Assay Conditions : Standardize parameters such as cell line passage number, serum concentration, and incubation time. For example, HeLa cells may show divergent IC values if cultured in 10% vs. 15% FBS .

- Solubility Factors : Pre-dissolve the compound in DMSO at concentrations ≤0.1% to avoid cytotoxicity artifacts. Use dynamic light scattering (DLS) to confirm nanoparticle-free solutions .

Experimental Design Recommendations

Q. What controls are critical for validating the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and assign fragments using MS/MS .

- Light and Temperature Controls : Store aliquots in amber vials at –20°C and compare stability to room-temperature samples exposed to ambient light .

Q. How can researchers design a robust SAR study for derivatives of this compound?

Methodological Answer:

- Library Design : Synthesize 15–20 derivatives with systematic variations (e.g., methyl → ethyl → isopropyl on the pyrazole ring). Use parallel synthesis to ensure consistency .

- Data Normalization : Express activity data as fold-changes relative to a positive control (e.g., celecoxib for COX-2 inhibition) to minimize inter-assay variability .

Advanced Characterization Techniques

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

- Crystal Growth : Use slow evaporation from a 1:1 ethanol/water mixture to obtain single crystals. Confirm space group and unit cell parameters via SC-XRD .

- Tautomer Analysis : Compare bond lengths and angles (e.g., C=O vs. C-N in the pyrazole ring) to distinguish between keto-enol tautomers .

Q. What role does mass spectrometry imaging (MSI) play in studying the compound’s tissue distribution?

Methodological Answer:

- Sample Preparation : Section tissues (e.g., liver or tumor) into 10-µm slices. Apply matrix (e.g., DHB) for MALDI-MSI analysis .

- Data Acquisition : Use a spatial resolution of 50 µm and m/z range 100–1000 to map the compound and metabolites. Correlate with histology for context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.